2-(3,4-Dimethoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(3,4-Dimethoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method involves the use of palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement reactions. This process starts with 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines reacting with 2-pyridyl trifluoromethanesulfonate . Another method involves intramolecular electrochemical dehydrogenative N–N bond formation under mild and scalable electrolytic conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridyl and triazolopyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(3,4-Dimethoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazolopyrimidine core can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyridine core and exhibit comparable chemical properties.
1,2,4-Triazolo[1,5-a]pyrimidines:
Uniqueness
The uniqueness of 2-(3,4-Dimethoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C20H19N5O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H19N5O2/c1-26-17-5-3-14(13-18(17)27-2)4-6-19-23-20-22-12-9-16(25(20)24-19)15-7-10-21-11-8-15/h3,5,7-13H,4,6H2,1-2H3 |
InChI Key |
JYMOSGQHCVQOAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=NC=C4)OC |
Origin of Product |
United States |
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